molecular formula C10H11NO3 B13958193 2-(But-3-en-2-yl)-6-nitrophenol CAS No. 31225-05-5

2-(But-3-en-2-yl)-6-nitrophenol

Cat. No.: B13958193
CAS No.: 31225-05-5
M. Wt: 193.20 g/mol
InChI Key: HLYVXHPHLRDLSM-UHFFFAOYSA-N
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Description

2-(But-3-en-2-yl)-6-nitrophenol is a nitrophenol derivative featuring a nitro group (-NO₂) at the 6-position and a but-3-en-2-yl substituent (CH₂CHCH(CH₃)-) at the 2-position of the phenolic ring. This compound combines the electron-withdrawing nitro group with an alkenyl substituent, which may confer unique reactivity, such as susceptibility to electrophilic addition or polymerization.

Properties

CAS No.

31225-05-5

Molecular Formula

C10H11NO3

Molecular Weight

193.20 g/mol

IUPAC Name

2-but-3-en-2-yl-6-nitrophenol

InChI

InChI=1S/C10H11NO3/c1-3-7(2)8-5-4-6-9(10(8)12)11(13)14/h3-7,12H,1H2,2H3

InChI Key

HLYVXHPHLRDLSM-UHFFFAOYSA-N

Canonical SMILES

CC(C=C)C1=C(C(=CC=C1)[N+](=O)[O-])O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-Buten-3-yl)-6-nitrophenol typically involves the nitration of phenol followed by the alkylation of the nitrophenol derivative. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The alkylation step involves the reaction of the nitrophenol with 1-buten-3-yl halide in the presence of a base such as potassium carbonate.

Industrial Production Methods

Industrial production of 2-(1-Buten-3-yl)-6-nitrophenol may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

2-(1-Buten-3-yl)-6-nitrophenol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction of the nitro group can yield amino derivatives.

    Substitution: The phenolic hydroxyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride are used.

    Substitution: Electrophilic aromatic substitution reactions can be facilitated by reagents like bromine or chlorinating agents.

Major Products Formed

    Oxidation: Formation of quinones.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of halogenated phenols.

Scientific Research Applications

2-(1-Buten-3-yl)-6-nitrophenol has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-(1-Buten-3-yl)-6-nitrophenol involves its interaction with molecular targets such as enzymes and receptors. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The phenolic hydroxyl group can also participate in hydrogen bonding and other interactions with biomolecules.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Physicochemical Properties

The nature of the substituent at the 2-position significantly influences the properties of 6-nitrophenol derivatives:

Compound Name Substituent (Position 2) Molecular Formula Molecular Weight Key Properties/Applications
2-(But-3-en-2-yl)-6-nitrophenol But-3-en-2-yl C₁₀H₁₁NO₃* 193.20* Hypothesized reactivity via alkenyl group
2-(tert-Butyl)-6-nitrophenol tert-Butyl C₁₀H₁₃NO₃ 195.22 High steric bulk; used in specialty chemicals
2-Chloro-6-nitrophenol Chloro C₆H₄ClNO₃ 173.55 Enhanced acidity (pKa ~4.5); agrochemical intermediate
2-(2-Methylallyl)-6-nitrophenol 2-Methylallyl C₁₀H₁₁NO₃ 193.20 Alkenyl group enables polymerization

*Estimated based on structural analogs.

  • Electronic Effects: Electron-withdrawing groups (e.g., -Cl in 2-chloro-6-nitrophenol) increase phenolic acidity compared to electron-donating substituents (e.g., tert-butyl) .
  • Steric Effects : Bulky substituents like tert-butyl hinder electrophilic substitution reactions, whereas alkenyl groups (e.g., but-3-en-2-yl) may promote addition or crosslinking .

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